3-Chloro-2,6-di(piperazin-1-yl)quinoline
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Overview
Description
3-Chloro-2,6-di(piperazin-1-yl)quinoline is a heterocyclic compound that contains a quinoline core substituted with a chlorine atom at the 3-position and two piperazine groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-di(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is chlorinated at the 3-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reaction: The chlorinated quinoline is then subjected to nucleophilic substitution reactions with piperazine. This step is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-di(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like K2CO3 in DMF or CH3CN.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Chloro-2,6-di(piperazin-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-di(piperazin-1-yl)quinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3-position.
3-Chloroquinoline: Lacks the piperazine groups at the 2- and 6-positions.
3-Chloro-2-(piperazin-1-yl)quinoline: Contains only one piperazine group at the 2-position.
Uniqueness
3-Chloro-2,6-di(piperazin-1-yl)quinoline is unique due to the presence of both piperazine groups and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C17H22ClN5 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-chloro-2,6-di(piperazin-1-yl)quinoline |
InChI |
InChI=1S/C17H22ClN5/c18-15-12-13-11-14(22-7-3-19-4-8-22)1-2-16(13)21-17(15)23-9-5-20-6-10-23/h1-2,11-12,19-20H,3-10H2 |
InChI Key |
WOZFYSNOHHYUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC(=C(N=C3C=C2)N4CCNCC4)Cl |
Origin of Product |
United States |
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